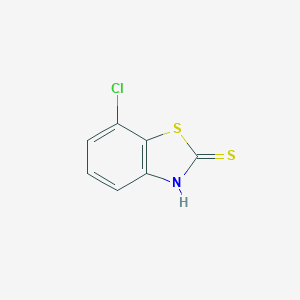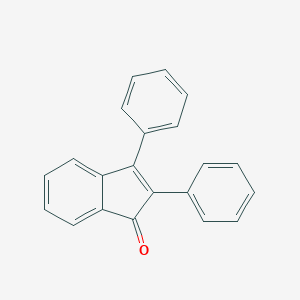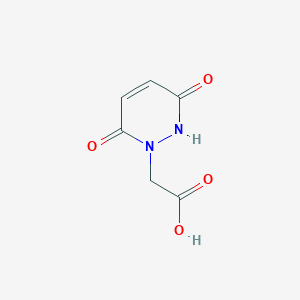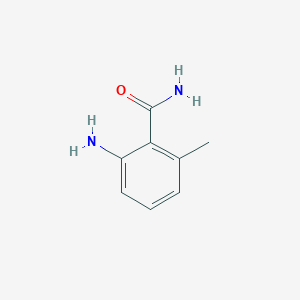![molecular formula C9H8O2 B167492 BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID CAS No. 1708-58-3](/img/structure/B167492.png)
BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BICYCLO[420]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID is an organic compound with a unique bicyclic structure This compound is part of the bicyclo[420]octa-triene family, which is known for its strained ring system and interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method is the cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require the use of a catalyst, such as a rhodium complex, and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. Additionally, the strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Similar bicyclic structure but lacks the carboxylic acid group.
Benzocyclobutene: Another bicyclic compound with a different ring system and reactivity.
Bicyclo[4.2.0]octa-2,4,7-triene: A structural isomer with different positions of double bonds.
Uniqueness
BICYCLO[42The strained ring system also contributes to its distinct chemical behavior, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1708-58-3 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid |
InChI |
InChI=1S/C9H8O2/c10-9(11)8-3-1-2-6-4-5-7(6)8/h1-3H,4-5H2,(H,10,11) |
InChI Key |
UIGHTYFBHFXDLP-UHFFFAOYSA-N |
SMILES |
C1CC2=C1C=CC=C2C(=O)O |
Canonical SMILES |
C1CC2=C1C=CC=C2C(=O)O |
Synonyms |
Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid (7CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[2.2]Paracyclophane](/img/structure/B167438.png)

